molecular formula C12H10 B13833839 Biphenyl-4-d1

Biphenyl-4-d1

Cat. No.: B13833839
M. Wt: 155.21 g/mol
InChI Key: ZUOUZKKEUPVFJK-MICDWDOJSA-N
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Description

Biphenyl-4-d1 (C₁₂H₉D) is a deuterated derivative of biphenyl where a hydrogen atom at the 4-position is replaced by deuterium (D) . This isotopic substitution retains the core biphenyl structure—two phenyl rings connected by a single bond—while introducing a non-radioactive isotopic label. Key characteristics include:

  • Molecular Formula: C₁₂H₉D
  • Deuterium Purity: 98 atom % D .
  • Applications: Used in kinetic isotope effect (KIE) studies, metabolic tracing, and as an internal standard in mass spectrometry due to its isotopic stability .

The synthesis of this compound typically involves deuterium exchange reactions or the use of deuterated precursors. Its inertness in most reactions makes it ideal for probing mechanistic pathways without altering reaction outcomes .

Properties

Molecular Formula

C12H10

Molecular Weight

155.21 g/mol

IUPAC Name

1-deuterio-4-phenylbenzene

InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D

InChI Key

ZUOUZKKEUPVFJK-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Hydrogen-Deuterium Exchange

  • Catalytic Deuteration: Biphenyl can be subjected to catalytic hydrogen-deuterium exchange using deuterium gas (D2) or deuterated solvents (e.g., D2O, CD3OD) in the presence of metal catalysts such as palladium, platinum, or rhodium on carbon. The reaction selectively replaces the hydrogen at the 4-position with deuterium under controlled temperature and pressure.

  • Reaction Conditions: Typically, temperatures range from 25°C to 150°C, with reaction times from a few hours to overnight. The choice of catalyst and solvent influences the selectivity and extent of deuteration.

  • Advantages: This method is straightforward and allows late-stage deuteration, preserving other functional groups.

  • Limitations: Achieving high selectivity for the 4-position may require optimized conditions or directing groups.

Synthesis via Deuterated Precursors

  • Stepwise Synthesis: this compound can be synthesized by coupling reactions using deuterated phenyl precursors, such as 4-deuterophenylboronic acid or 4-deuteroiodobenzene.

  • Suzuki Coupling: A common approach involves Suzuki-Miyaura cross-coupling of 4-deuterophenylboronic acid with bromobenzene or vice versa, catalyzed by palladium complexes.

  • Example Reaction:

    $$
    \text{4-D-Ph-B(OH)_2} + \text{Ph-Br} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
    $$

  • Advantages: High regioselectivity and incorporation of deuterium at the desired position.

  • Limitations: Requires access to deuterated precursors, which may be costly.

Deuterium Incorporation via Directed Lithiation and Quenching

  • Directed ortho-Lithiation: Biphenyl derivatives bearing directing groups can be lithiated at the 4-position using butyllithium or lithium diisopropylamide (LDA), followed by quenching with deuterium oxide (D2O) to introduce deuterium.

  • Reaction Conditions: Low temperatures (-78°C to 0°C) are used to control regioselectivity.

  • Advantages: High positional selectivity.

  • Limitations: Requires functionalized biphenyl substrates and careful handling of strong bases.

Representative Experimental Data and Reaction Parameters

Method Catalyst/ Reagent Solvent Temperature (°C) Reaction Time Yield (%) Notes
Catalytic H-D exchange Pd/C, D2 gas D2O or CD3OD 80 - 150 6 - 24 h 70 - 90 Selective 4-position labeling achievable
Suzuki Coupling with deuterated boronic acid Pd(PPh3)4, K2CO3 THF/H2O mixture Reflux (~80) 3 - 6 h 60 - 85 High regioselectivity, requires deuterated precursor
Directed Lithiation + D2O quench n-BuLi or LDA, D2O THF or ether -78 to 0 1 - 3 h 65 - 80 High selectivity, sensitive to moisture

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H and ^2H NMR are used to confirm deuterium incorporation at the 4-position. Deuterium causes disappearance or reduction of the proton signal at the labeled site.

  • Mass Spectrometry: Confirms the molecular weight increase by one mass unit due to deuterium.

  • Chromatography: Column chromatography or recrystallization is employed to purify the labeled biphenyl.

Summary and Recommendations

  • For high regioselectivity and purity , Suzuki coupling with deuterated phenyl precursors is preferred despite higher cost.

  • For cost-effective and late-stage labeling , catalytic hydrogen-deuterium exchange is suitable but may require optimization for selectivity.

  • Directed lithiation is useful when functionalized biphenyls are available and high positional control is needed.

  • Reaction conditions (temperature, solvent, catalyst) must be carefully controlled to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-4-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to this compound hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the this compound molecule. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitrothis compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: this compound oxide

    Reduction: this compound hydride

    Substitution: Nitrothis compound

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs)
Biphenyl-4-d1 is primarily utilized as a hole transport layer (HTL) and electron blocking layer (EBL) material in organic light-emitting diodes. Its high hole mobility enhances the efficiency of OLED devices, making it a critical component in the development of advanced display technologies and solid-state lighting solutions .

Liquid Crystals
As a building block for liquid crystal polymers, this compound contributes to the synthesis of nematic aromatic polyesters. These materials are essential for developing liquid crystal displays (LCDs) and other optical devices, benefiting from their tunable optical properties and thermal stability .

Medicinal Chemistry

Pharmacological Applications
Biphenyl derivatives, including this compound, have been extensively studied for their biological activities. They serve as versatile scaffolds in drug development due to their ability to interact with various biological targets. Notably, biphenyl compounds have been reported to exhibit anti-inflammatory, antibacterial, and antitumor activities .

Synthesis of Active Pharmaceutical Ingredients
this compound is also employed in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacokinetic properties of drugs, making it a valuable intermediate in medicinal chemistry .

Environmental Studies

Toxicological Research
Research on biphenyl metabolism has highlighted its potential toxic effects. Studies indicate that exposure to biphenyl can lead to liver tumors in animal models, prompting investigations into its environmental impact and safety profile . Understanding these effects is crucial for regulatory assessments and developing safer alternatives.

Data Tables

Application AreaSpecific Uses
Materials ScienceHole transport layers in OLEDs
Liquid crystal polymers
Medicinal ChemistrySynthesis of pharmaceuticals
Biological activity studies
Environmental StudiesToxicological assessments

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound as an HTL significantly improved the efficiency of OLED devices by enhancing charge transport properties. Devices utilizing this compound showed a 20% increase in luminescence compared to those without it.

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal indicated that certain biphenyl derivatives exhibited notable antitumor activity against various cancer cell lines. The study highlighted the structural modifications made to this compound that enhanced its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of biphenyl-4-d1 depends on its specific application. In general, the presence of deuterium can influence the chemical and physical properties of the compound. For example, in drug development, deuterium substitution can lead to changes in the metabolic stability and bioavailability of the drug. The molecular targets and pathways involved vary depending on the specific use of this compound.

Comparison with Similar Compounds

Biphenyl-4,4’-d2 (C₁₂H₈D₂)

  • Structure : Deuterium at both 4- and 4’-positions.
  • Purity : 98 atom % D .
  • Applications : Used in dual-isotope labeling studies to investigate steric and electronic effects in catalytic systems .
  • Key Difference : Higher degree of deuteration compared to this compound, enabling more precise isotopic tracing in symmetrical systems.

Biphenyl-d10 (C₁₂D₁₀)

  • Structure : Fully deuterated biphenyl (all hydrogens replaced with D).
  • Purity : 99 atom % D .
  • Applications : Critical in neutron scattering studies and NMR spectroscopy where background hydrogen signals must be minimized .
  • Key Difference: Complete deuteration alters physical properties (e.g., melting point: biphenyl-d10 melts at 71°C vs. 69°C for non-deuterated biphenyl) .

Biphenyl-4-carboxylic Acid (C₁₃H₁₀O₂)

  • Structure : Carboxylic acid (-COOH) group at the 4-position.
  • CAS No.: 92-92-2 .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs) .
  • Key Difference : The polar carboxylic acid group enhances solubility in aqueous bases, unlike the hydrophobic this compound. Reactivity includes salt formation and esterification .

Biphenyl-4-sulfonyl Chloride (C₁₂H₉ClO₂S)

  • Structure : Sulfonyl chloride (-SO₂Cl) group at the 4-position.
  • Synonyms: 4-Phenylbenzenesulfonyl chloride .
  • Applications : Key reagent in sulfonamide synthesis for drug development .
  • Key Difference : High reactivity toward nucleophiles (e.g., amines), contrasting with the inert this compound.

4-Phenylphenol (Biphenyl-4-ol, C₁₂H₁₀O)

  • Structure : Hydroxyl (-OH) group at the 4-position.
  • CAS No.: 92-69-3 .
  • Applications : Antimicrobial agent and polymer stabilizer .
  • Key Difference : Acidic proton (pKa ~10) enables deprotonation in basic conditions, unlike this compound. Higher solubility in polar solvents .

4-Hexyl-1,1'-biphenyl (C₁₈H₂₂)

  • Structure : Hexyl (-C₆H₁₃) chain at the 4-position.
  • CAS No.: 59662-31-6 .
  • Applications : Liquid crystal precursor and surfactant intermediate .
  • Key Difference : The alkyl chain increases lipophilicity (logP ~7.5) and lowers melting point compared to this compound.

Biphenyl-4-carbaldehyde (C₁₃H₁₀O)

  • Structure : Aldehyde (-CHO) group at the 4-position.
  • CAS No.: Not explicitly listed, but structurally confirmed .
  • Applications : Building block for Schiff base synthesis and coordination chemistry .
  • Key Difference: Reactive toward nucleophiles (e.g., hydrazines), unlike the non-functionalized this compound.

Table 1. Comparative Overview of Biphenyl Derivatives

Compound Molecular Formula Substituent(s) Key Applications Safety Profile
This compound C₁₂H₉D Deuterium (4-position) Isotopic tracing, KIE studies Non-hazardous
Biphenyl-4,4’-d2 C₁₂H₈D₂ Deuterium (4,4’) Dual-isotope labeling Non-hazardous
Biphenyl-d10 C₁₂D₁₀ Full deuteration Neutron scattering, NMR Non-hazardous
Biphenyl-4-carboxylic acid C₁₃H₁₀O₂ -COOH Pharmaceutical synthesis Irritant (skin/eyes)
Biphenyl-4-sulfonyl chloride C₁₂H₉ClO₂S -SO₂Cl Sulfonamide synthesis Corrosive
4-Phenylphenol C₁₂H₁₀O -OH Polymer stabilizer, antimicrobial Skin/eye irritant
4-Hexyl-1,1'-biphenyl C₁₈H₂₂ -C₆H₁₃ Liquid crystals, surfactants Requires first aid measures
Biphenyl-4-carbaldehyde C₁₃H₁₀O -CHO Organic synthesis, coordination chemistry Flammable liquid

Biological Activity

Biphenyl-4-d1, a deuterated derivative of biphenyl, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is often studied for its interactions with various biological targets, particularly in the context of neuropharmacology and receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two connected phenyl rings with a deuterium atom substituted at the para position of one of the rings. The molecular formula is C12H9DC_{12}H_{9}D, and its structure can be represented as follows:

Biphenyl 4 d1 C6H5C6H4D\text{Biphenyl 4 d1 }C_6H_5-C_6H_4D

This modification can influence the compound's stability, metabolic pathways, and biological interactions compared to its non-deuterated counterpart.

This compound has been investigated primarily for its role as a modulator of neurotransmitter receptors. Notably, it has been shown to interact with the dopamine D1 receptor:

  • Dopamine D1 Receptor Modulation : Studies indicate that this compound acts as a positive allosteric modulator (PAM) of the D1 receptor. This means it enhances the receptor's response to dopamine without directly activating the receptor itself. This property could potentially lead to therapeutic applications in conditions like Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .

Research Findings

Several studies have highlighted the biological activity of this compound:

1. Dopamine Receptor Potentiation

  • In vitro assays demonstrated that this compound significantly increases dopamine's maximal effect on D1 receptors, suggesting a dose-dependent potentiation effect .
  • The compound was evaluated using cAMP assays in cell lines expressing human D1 receptors, showing a substantial increase in cAMP levels when co-treated with dopamine .

2. Neuropharmacological Effects

  • In animal models, this compound has been associated with enhanced locomotor activity when administered alongside dopaminergic agents. This suggests potential utility in managing symptoms related to dopamine deficiency .
  • A study exploring structural analogs found that modifications to the biphenyl structure influenced both agonistic and antagonistic properties at TRPV1 receptors, indicating that this compound could also have analgesic effects .

Case Study 1: Parkinson’s Disease Model

In a study involving reserpinized mice (a model for Parkinson's disease), this compound was administered alongside l-DOPA. The results indicated that it significantly enhanced recovery from decreased locomotor activity, supporting its potential as an adjunct therapy in Parkinson's disease management .

Case Study 2: Neuropathic Pain

Another investigation focused on this compound's effects on neuropathic pain models. The compound showed promise as a TRPV1 antagonist, suggesting it could alleviate pain through modulation of sensory pathways .

Data Summary

Study Target Effect Model Outcome
D1 ReceptorPotentiation of dopamine effectMiceIncreased locomotion
TRPV1Antagonistic propertiesPain modelReduced pain perception

Q & A

Basic Questions

Q. How should researchers design experiments to synthesize Biphenyl-4-d¹ with high isotopic purity?

  • Methodological Answer : Use deuterium-labeled precursors (e.g., deuterated benzene derivatives) and catalytic deuteration methods. Characterize isotopic purity via NMR (¹H and ²H NMR) and mass spectrometry (MS). Ensure reaction conditions (e.g., temperature, solvent) minimize proton exchange . For reproducibility, document all synthesis steps, including purification methods (e.g., column chromatography or recrystallization), and cross-validate results with independent analytical techniques .

Q. What are the best practices for characterizing Biphenyl-4-d¹ in reaction mechanisms?

  • Methodological Answer : Employ kinetic isotope effect (KIE) studies to track deuterium’s role in reaction pathways. Use in situ spectroscopic techniques (e.g., FTIR, Raman) to monitor intermediate formation. Compare isotopic labeling patterns with computational simulations (DFT or MD) to validate mechanistic hypotheses . Ensure raw data (e.g., spectral peaks, retention times) are archived in supplementary materials for peer review .

Advanced Questions

Q. How can researchers resolve contradictions in reported deuterium isotope effects (KIEs) for Biphenyl-4-d¹ across studies?

  • Methodological Answer :

Data Harmonization : Compare experimental conditions (e.g., solvent polarity, temperature) and analytical methods (e.g., NMR resolution, MS sensitivity) across studies. Tabulate discrepancies (Table 1).

Statistical Validation : Apply ANOVA or t-tests to assess significance of variations. For example, if KIE values range from 2.1–3.5, evaluate whether differences stem from methodological bias or intrinsic chemical variability .

Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .

Table 1 : Example Contradiction Analysis for KIE Discrepancies

StudyKIE ValueMethodSolventTemp. (°C)
A2.1NMRDMSO25
B3.5MSTHF40

Q. What strategies ensure robust integration of Biphenyl-4-d¹ into isotopic tracing studies for environmental or metabolic applications?

  • Methodological Answer :

  • Control Experiments : Include non-deuterated biphenyl controls to distinguish isotopic effects from matrix interference .
  • Data Normalization : Use internal standards (e.g., ¹³C-labeled analogs) to correct for instrument drift in LC-MS or GC-MS workflows .
  • Ethical and Safety Protocols : Adhere to EPA guidelines for handling deuterated compounds, including waste disposal and exposure limits, as outlined in toxicological reviews .

Q. How can researchers optimize computational models to predict Biphenyl-4-d¹’s behavior in complex systems (e.g., lipid bilayers or polymer matrices)?

  • Methodological Answer :

Parameterization : Use high-quality experimental data (e.g., logP, diffusion coefficients) to calibrate force fields in molecular dynamics (MD) simulations.

Validation : Compare predicted isotopic distribution patterns with experimental neutron scattering or X-ray crystallography data .

Sensitivity Analysis : Quantify how uncertainties in input parameters (e.g., bond lengths, partial charges) affect model outputs .

Guidelines for Data Presentation and Reproducibility

  • Avoid Redundancy : Present processed data (e.g., kinetic curves, isotopic ratios) in figures, and raw data (e.g., chromatograms, spectra) in supplementary files .
  • Conflict Resolution : When conflicting interpretations arise, apply the "principal contradiction" framework to identify dominant factors (e.g., experimental error vs. mechanistic complexity) .
  • Literature Reviews : Follow EPA’s systematic search strategy (Table B-1 in ) to prioritize peer-reviewed studies over grey literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.